The compound (3aS,7aS)-Benzyl 2-Hydroxy-2-[(7-bromo-6-chloro-4-oxo-3(4H)-quinazolinyl)methyl]hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate** is a complex organic molecule that incorporates various functional groups, making it of interest in medicinal chemistry and pharmaceutical applications. It is characterized by a quinazoline structure, which is known for its biological activity, particularly in antibacterial and anticancer research.
The compound can be classified under the following categories:
The synthesis of (3aS*,7aS*)-Benzyl 2-Hydroxy-2-[(7-bromo-6-chloro-4-oxo-3(4H)-quinazolinyl)methyl]hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate involves several key steps:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity but are not fully disclosed in the available literature.
The molecular structure of (3aS*,7aS*)-Benzyl 2-Hydroxy-2-[(7-bromo-6-chloro-4-oxo-3(4H)-quinazolinyl)methyl]hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate can be represented as follows:
Key molecular data include:
The stereochemistry at positions 3a and 7a contributes to its biological activity, as stereoisomers can exhibit different pharmacological effects.
The compound is expected to undergo typical chemical reactions associated with quinazolines and carboxylic acids:
Technical details regarding reaction mechanisms often involve intermediates that stabilize through resonance or inductive effects from nearby functional groups.
The mechanism of action for (3aS*,7aS*)-Benzyl 2-Hydroxy-2-[(7-bromo-6-chloro-4-oxo-3(4H)-quinazolinyl)methyl]hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate primarily revolves around its interaction with bacterial enzymes or receptors.
Data supporting these mechanisms typically come from biological assays that measure inhibition constants and cellular uptake.
Relevant data regarding these properties can be obtained through experimental studies focusing on solubility tests and stability assessments under different environmental conditions.
The primary applications of (3aS*,7aS*)-Benzyl 2-Hydroxy-2-[(7-bromo-6-chloro-4-oxo-3(4H)-quinazolinyl)methyl]hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate include:
Further studies are required to fully elucidate its therapeutic potential and optimize its pharmacokinetic properties for clinical applications.
CAS No.: 119757-73-2
CAS No.: 25811-35-2
CAS No.: 99-18-3
CAS No.: 104332-28-7
CAS No.: 33984-05-3
CAS No.: